molecular formula C21H17FN4O3 B2894021 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941264-02-4

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2894021
CAS No.: 941264-02-4
M. Wt: 392.39
InChI Key: YBCOISJXTUGWQK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7) is a heterocyclic molecule featuring a 1,3-oxazole core with three key substituents:

  • Position 2: An (E)-configured ethenyl group linked to a 4-fluorophenyl ring.
  • Position 4: A cyano (-CN) group.
  • Position 5: A piperazinyl moiety substituted with a furan-2-carbonyl group.

The compound’s molecular formula is C24H19FN5O3, with a calculated molecular weight of 444.45 g/mol. The furan-2-carbonyl substituent distinguishes it from benzoyl-based analogs, offering unique electronic and steric properties .

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOISJXTUGWQK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines various pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Ethenyl linkage : Provides rigidity and spatial orientation for interaction with biological targets.
  • Furan and piperazine moieties : Known for their roles in drug design due to their ability to form hydrogen bonds and interact with various receptors.

Antibacterial Activity

Research indicates that compounds similar to 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibit significant antibacterial properties. A study highlighted that fluorinated derivatives possess varying degrees of antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

PathogenMinimum Inhibitory Concentration (MIC)Comparison with Kanamycin
Pseudomonas aeruginosa5.6 µM1.3-fold lower
Staphylococcus aureusModerate activity-
Bacillus subtilisModerate activity-

The compound's efficacy against Pseudomonas aeruginosa suggests a promising avenue for further development as an antibacterial agent.

The mechanism underlying the antibacterial activity appears to be linked to the inhibition of essential bacterial enzymes. For instance, studies have shown that the compound acts as a potent inhibitor of the enzyme ecKAS III, which is crucial in the fatty acid synthesis pathway in bacteria . The half-maximal inhibitory concentration (IC50) was reported at 5.6 µM, indicating strong inhibitory potential.

Case Studies

One notable case study involved the synthesis and testing of related compounds that demonstrated significant antibacterial effects. The synthesized compounds were evaluated for their MIC values against various bacterial strains, revealing that modifications in the chemical structure—such as the introduction of electron-withdrawing groups like fluorine—enhanced their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound belongs to a class of 1,3-oxazole derivatives with piperazinyl-acyl substituents. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural Comparison of Key Analogs
Compound Name R1 (Acyl Group) R2 (Oxazole Substituent) Molecular Weight (g/mol) logP Notable Properties/Activity
Target Compound Furan-2-carbonyl 4-Fluorophenyl ethenyl 444.45 (calculated) ~3.8* Unique heterocyclic acylation
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl 433.40 4.1 Enhanced lipophilicity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl 433.40 4.0 Steric hindrance at ortho position
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 4-Fluorophenyl ethenyl 436.87 4.3 Increased electrophilicity (Cl)
2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 3-Methylbenzoyl 4-Fluorophenyl ethenyl 416.45 4.1 Hydrophobic interactions (methyl)
2-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Thiophene-2-carbonyl 3,4-Dimethoxyphenyl ethenyl 478.55 ~4.2 Enhanced π-stacking (thiophene)

*Estimated based on substituent contributions.

Impact of Substituents on Physicochemical Properties

The oxygen atom in furan may engage in hydrogen bonding. Fluorobenzoyl (4 and 5): Fluorine’s electron-withdrawing effect increases stability and membrane permeability but reduces solubility. Thiophene-2-carbonyl (20): Sulfur’s larger atomic radius enhances π-stacking interactions, which may improve binding to aromatic protein residues.

Oxazole Substituent (R2): 4-Fluorophenyl ethenyl: The (E)-configured ethenyl group provides rigidity and conjugation, favoring planar interactions with biological targets. Fluorine enhances metabolic stability.

logP Trends :

  • Fluorinated benzoyl derivatives (4, 5) exhibit higher logP (~4.0–4.3) due to hydrophobicity.
  • The target compound’s furan-2-carbonyl group lowers logP (~3.8), suggesting improved aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.